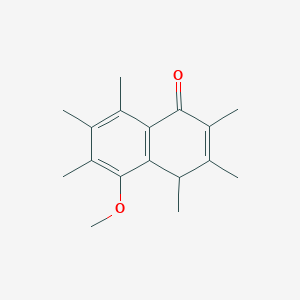![molecular formula C16H16N2O5 B14593425 [3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate CAS No. 61137-76-6](/img/structure/B14593425.png)
[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate: is a chemical compound with a complex structure that includes both ethoxycarbonyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate typically involves the reaction of 3-(ethoxycarbonylamino)phenyl isocyanate with N-hydroxy-N-phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium tr
Propriétés
Numéro CAS |
61137-76-6 |
|---|---|
Formule moléculaire |
C16H16N2O5 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-15(19)17-12-7-6-10-14(11-12)23-16(20)18(21)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,17,19) |
Clé InChI |
RZDBZHAHCQESKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


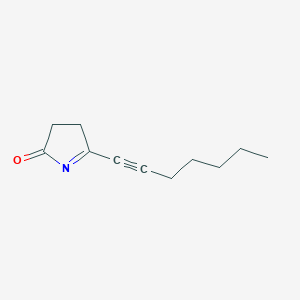

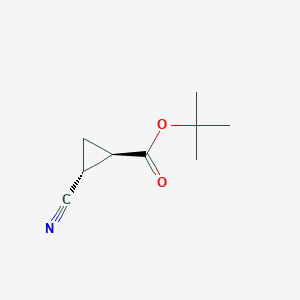
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
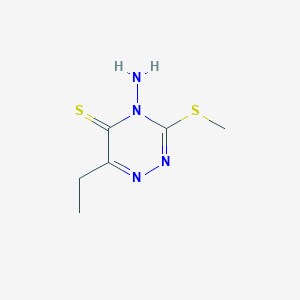

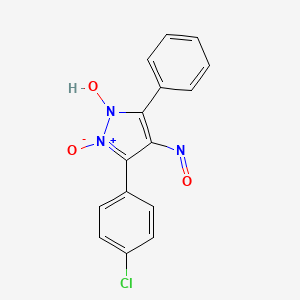
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
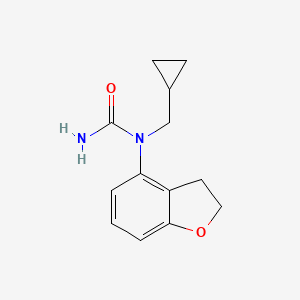
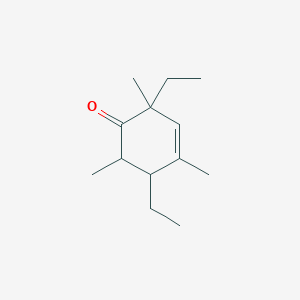
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
